molecular formula C17H19FN4O B2662561 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2178771-08-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2662561
CAS No.: 2178771-08-7
M. Wt: 314.364
InChI Key: RCXDMUYLXJDRSO-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that features a triazole ring, a fluorophenyl group, and a bicyclic azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Construction of the Azabicyclooctane Core: This step often involves a Diels-Alder reaction followed by a series of functional group transformations to introduce the necessary substituents.

    Attachment of the Fluorophenyl Group: This can be done via a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced to the ethanone moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and Diels-Alder reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing bicyclic systems.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its triazole ring and fluorophenyl group are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential as a pharmaceutical agent.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can engage in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylethan-1-one: Similar structure but lacks the fluorine atom.

    1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-13-3-1-12(2-4-13)7-17(23)22-14-5-6-15(22)9-16(8-14)21-11-19-10-20-21/h1-4,10-11,14-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXDMUYLXJDRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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